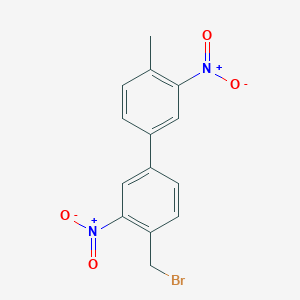
4-(Bromomethyl)-4'-methyl-3,3'-dinitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-4’-methyl-3,3’-dinitro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromomethyl group and a methyl group on the biphenyl structure, along with two nitro groups. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4’-methyl-3,3’-dinitro-1,1’-biphenyl typically involves a multi-step process. One common method starts with the bromination of 4-methylbiphenyl using N-bromosuccinimide in the presence of a radical initiator. This step introduces the bromomethyl group. The subsequent nitration of the bromomethylated biphenyl is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the desired positions .
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)-4’-methyl-3,3’-dinitro-1,1’-biphenyl may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated reactors and precise temperature control can enhance the yield and purity of the final product. Solvents such as acetone, dichloromethane, and acetonitrile are commonly used in the bromination and nitration steps .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4’-methyl-3,3’-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Formation of azide or nitrile derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
4-(Bromomethyl)-4’-methyl-3,3’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4’-methyl-3,3’-dinitro-1,1’-biphenyl involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to modifications in their structure and function. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. The overall effect of the compound depends on the specific context and target molecules involved .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Contains a bromomethyl group and a carboxylic acid group.
4-Bromobenzaldehyde: Contains a bromomethyl group and an aldehyde group.
4-Methyl-3-nitrobenzoic acid: Contains a methyl group and a nitro group.
Uniqueness
4-(Bromomethyl)-4’-methyl-3,3’-dinitro-1,1’-biphenyl is unique due to the specific combination of bromomethyl, methyl, and nitro groups on the biphenyl structure.
Properties
CAS No. |
827340-53-4 |
|---|---|
Molecular Formula |
C14H11BrN2O4 |
Molecular Weight |
351.15 g/mol |
IUPAC Name |
4-[4-(bromomethyl)-3-nitrophenyl]-1-methyl-2-nitrobenzene |
InChI |
InChI=1S/C14H11BrN2O4/c1-9-2-3-10(6-13(9)16(18)19)11-4-5-12(8-15)14(7-11)17(20)21/h2-7H,8H2,1H3 |
InChI Key |
UJUDVLLKXYXMQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)CBr)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


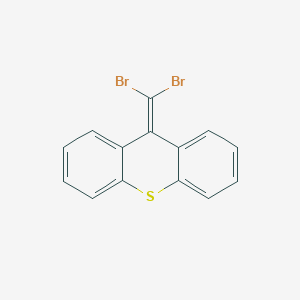


![1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)-](/img/structure/B12527343.png)
![1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527347.png)

![1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12527356.png)
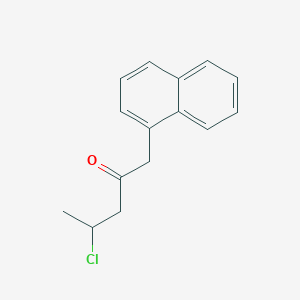

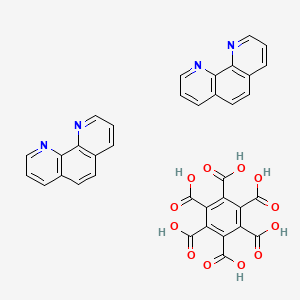
![1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12527371.png)
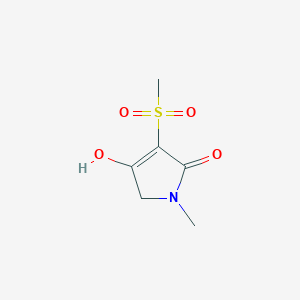
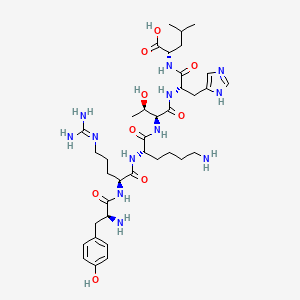
![3,3-Bis[(benzyloxy)methyl]oct-5-ynal](/img/structure/B12527396.png)
